O-(Tetralin-1-yl)hydroxylamine
CAS No.:
Cat. No.: VC13922337
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | O-(1,2,3,4-tetrahydronaphthalen-1-yl)hydroxylamine |
| Standard InChI | InChI=1S/C10H13NO/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2 |
| Standard InChI Key | CINNDRAMISOFMJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=CC=CC=C2C1)ON |
Introduction
Structural and Physicochemical Properties
O-(Tetralin-1-yl)hydroxylamine combines a partially hydrogenated naphthalene ring (tetralin) with a hydroxylamine group. The tetralin moiety contributes steric bulk and electronic effects, while the hydroxylamine group enables nucleophilic and redox reactivity. Key physicochemical properties include:
| Property | Value |
|---|---|
| IUPAC Name | O-(1,2,3,4-tetrahydronaphthalen-1-yl)hydroxylamine |
| Molecular Formula | |
| Molecular Weight | 163.22 g/mol |
| Canonical SMILES | C1CC(C2=CC=CC=C2C1)ON |
| InChI Key | CINNDRAMISOFMJ-UHFFFAOYSA-N |
The bicyclic structure enhances stability compared to simpler hydroxylamines, making it suitable for reactions requiring moderate steric hindrance. The hydroxylamine group’s lone pair on the nitrogen atom facilitates interactions with electrophiles, while the oxygen atom participates in hydrogen bonding.
Synthetic Routes and Optimization
Patent-Based Industrial Synthesis
A high-yield industrial process described in US20060052639A1 involves three steps :
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Acylation of Indanone Oxime:
Indan-1-one oxime (or tetralin-derived oxime) reacts with an organic anhydride (e.g., acetic anhydride) to form O-acyl oxime intermediates. This step enhances solubility and stabilizes the oxime for subsequent hydrogenation. -
Catalytic Hydrogenation:
The O-acyl oxime undergoes hydrogenation in the presence of a heterogeneous catalyst (e.g., Pd/C) and organic anhydride. This step selectively reduces the oxime to an amide while preserving the tetralin framework. -
Acid Hydrolysis:
The resulting amide is hydrolyzed under acidic conditions (e.g., HCl) to yield O-(Tetralin-1-yl)hydroxylamine. This method achieves >80% yield and is scalable for pharmaceutical production .
Laboratory-Scale Synthesis
VulcanChem reports alternative routes using hydroxylamine derivatives and tetralin precursors under mild conditions:
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Direct Amination: Reaction of tetralin with hydroxylamine in ethanol at reflux temperatures.
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Oxime Reduction: Reduction of tetralin-derived oximes using sodium cyanoborohydride () in methanol.
A comparison of synthetic methods is provided below:
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Industrial Hydrogenation | Pd/C, Acetic Anhydride, H₂ | 80–85 | Scalable, high purity |
| Direct Amination | Ethanol, Reflux, 24h | 60–70 | Simple setup |
| Oxime Reduction | NaBH₃CN, MeOH, RT | 50–65 | Mild conditions |
Chemical Reactivity and Functionalization
The reactivity of O-(Tetralin-1-yl)hydroxylamine is governed by its dual functionality:
Nucleophilic Amination
The hydroxylamine group acts as a nucleophile, enabling C–H amination in aromatic systems. For example, it facilitates the synthesis of tetralin-based amines via transition metal-catalyzed reactions.
Redox Transformations
The N–O bond undergoes cleavage under reducing conditions (e.g., ) to form primary amines, or oxidation to nitroso derivatives.
Solvent and Catalyst Effects
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Polar Solvents: Methanol and ethanol enhance nucleophilicity by stabilizing transition states.
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Acid Catalysts: Protonation of the hydroxylamine oxygen increases electrophilicity, aiding in imine formation.
Applications in Pharmaceutical and Industrial Chemistry
Intermediate in CNS Drug Synthesis
The patent US20060052639A1 highlights its role in producing indanylamine and aminotetralin derivatives, which are precursors to central nervous system (CNS) therapeutics . These compounds target dopamine and serotonin receptors, showing promise in treating Parkinson’s disease and depression .
Ligand Design for Catalysis
The tetralin moiety’s rigidity makes it suitable for designing chiral ligands in asymmetric catalysis. For instance, hydroxylamine-derived ligands have been used in enantioselective hydrogenations.
Polymer Chemistry
O-(Tetralin-1-yl)hydroxylamine serves as a chain-transfer agent in radical polymerization, controlling molecular weight distributions in polyolefins.
Comparative Analysis with Related Hydroxylamines
| Compound | Structure | Reactivity Profile | Applications |
|---|---|---|---|
| N,N-Dimethylhydroxylamine | Less nucleophilic | Radical reactions | |
| O-Phenylhydroxylamine | Aromatic hydroxylamine | Electrophilic aromatic substitution | Dye synthesis |
| 1-Amino-tetralin | Tetralin + NH₂ | Bioactive scaffold | Neuropharmacology |
The tetralin backbone in O-(Tetralin-1-yl)hydroxylamine provides superior steric shielding compared to phenyl derivatives, reducing side reactions in complex syntheses.
Future Directions and Research Gaps
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Catalyst Development: Exploring non-precious metal catalysts (e.g., Fe) for greener hydrogenation.
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Pharmacological Studies: In vivo evaluation of tetralin-hydroxylamine hybrids for CNS disorders.
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Polymer Applications: Optimizing chain-transfer efficiency in industrial polymerizations.
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